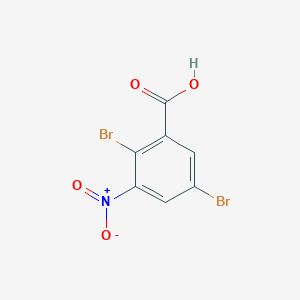

2,5-dibromo-3-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2NO4 |

|---|---|

Molecular Weight |

324.91 g/mol |

IUPAC Name |

2,5-dibromo-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H3Br2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |

InChI Key |

ZLXBCTDPBNEWRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])Br |

Origin of Product |

United States |

Contextualization Within Brominated and Nitrated Aromatic Carboxylic Acids Research

2,5-Dibromo-3-nitrobenzoic acid is a member of the class of brominated and nitrated aromatic carboxylic acids, a group of compounds that are of significant interest in synthetic organic chemistry. The presence of both bromine and nitro groups on the benzoic acid framework imparts distinct chemical properties and reactivity. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the two bromine atoms, makes the aromatic ring electron-deficient and influences the acidity of the carboxylic acid functional group.

Research into halogenated and nitrated aromatic compounds is extensive, as these molecules serve as versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The specific placement of the substituents in this compound offers a unique reactivity pattern for further chemical transformations. For instance, the bromine atoms can be subjected to various coupling reactions, while the nitro group can be reduced to an amino group, opening up pathways for the construction of diverse heterocyclic systems.

The synthesis of such polysubstituted aromatic compounds often involves electrophilic aromatic substitution reactions. For example, the nitration of a dibromobenzoic acid precursor is a plausible route to obtain this compound. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the nitration reaction. In the case of 2,5-dibromobenzoic acid, the carboxylic acid group is a meta-director, while the bromine atoms are ortho, para-directors. The interplay of these directing effects, along with steric hindrance, would dictate the position of the incoming nitro group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Br₂NO₄ nih.gov |

| Molecular Weight | 324.91 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 30060-12-9 nih.gov |

Strategic Utility As a Molecular Building Block in Advanced Organic Synthesis

The strategic placement of three distinct functional groups—a carboxylic acid, two bromine atoms, and a nitro group—renders 2,5-dibromo-3-nitrobenzoic acid a valuable and versatile molecular building block in advanced organic synthesis. Each of these functional groups can be selectively manipulated to introduce further complexity and construct elaborate molecular architectures.

The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups. The bromine atoms are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of complex biaryl compounds and other extended aromatic systems.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a plethora of subsequent reactions, including diazotization, acylation, and the formation of nitrogen-containing heterocycles. The presence of the bromine atoms in close proximity to the resulting amino group can be exploited to construct fused heterocyclic systems, which are common motifs in medicinally active compounds. The utility of similar halogenated and nitrated benzoic acids as precursors for heterocyclic synthesis has been demonstrated, highlighting the potential of this compound in this regard.

Historical Development and Evolution of Research Trajectories

Regioselective Synthesis from Precursor Molecules

The regioselective synthesis of this compound is a key challenge, often dictated by the directing effects of the substituents on the benzene (B151609) ring. Careful selection of starting materials and reaction conditions is paramount to control the position of the incoming electrophiles.

Nitration of Halogenated Benzoic Acid Derivatives

A common strategy for the synthesis of nitroaromatic compounds is the direct nitration of a substituted benzene ring. In the context of this compound, this typically involves the nitration of a di-halogenated benzoic acid.

The nitration of 2,5-dibromobenzoic acid is a potential route. However, the directing effects of the bromine atoms and the carboxylic acid group must be carefully considered. The carboxylic acid group is a meta-director, while bromine is an ortho-, para-director. This can lead to a mixture of products, necessitating purification steps to isolate the desired this compound isomer. For instance, the nitration of 2-bromobenzoic acid is known to produce both 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid, with the latter being the principal product. orgsyn.org Separation of these isomers can be achieved by fractional crystallization of their potassium salts from water. orgsyn.org

Similarly, the nitration of 2,5-dichlorobenzoic acid is a well-established industrial process, often used to produce herbicides. google.com This process typically involves dissolving the acid in concentrated sulfuric acid and adding a mixed acid of nitric and sulfuric acid. google.com The reaction conditions, such as temperature and the ratio of reactants, are critical for maximizing the yield of the desired 3-nitro derivative. google.com While this example involves chlorinated derivatives, the principles are applicable to brominated analogs.

A study on the nitration of 4-bromobenzoic acid demonstrates that the reaction with a mixture of nitric acid and sulfuric acid cleanly yields 4-bromo-3-nitrobenzoic acid. quora.comquora.com This is because the bromine atom directs the incoming nitro group to the ortho position (position 3), which is activated, while the meta positions (2 and 6) are deactivated by the carboxylic acid group. quora.comquora.com

Oxidation of Halogenated Nitroaromatic Precursors

An alternative approach involves the oxidation of a pre-functionalized aromatic compound where the nitro and bromo groups are already in the desired positions. A suitable precursor for this method would be 2,5-dibromo-3-nitrotoluene. The methyl group of this precursor can be oxidized to a carboxylic acid group to yield the final product.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in the presence of sulfuric acid are commonly used for the oxidation of alkyl side chains on an aromatic ring. quora.com For example, the oxidation of 4-bromoacetophenone with KMnO4 is a step in the synthesis of 4-bromobenzoic acid. quora.comquora.com Similarly, the oxidation of 3,5-dinitrotoluene (B12062) is a known method for preparing 3,5-dinitrobenzoic acid. orgsyn.org This suggests that the oxidation of 2,5-dibromo-3-nitrotoluene is a viable, though not explicitly detailed in the provided search results, synthetic route.

The challenge in this approach lies in the synthesis of the 2,5-dibromo-3-nitrotoluene precursor with the correct regiochemistry.

Multi-Step Convergent Synthetic Routes

One multi-step route could begin with the bromination of a suitable aniline (B41778) derivative. For instance, the bromination of o-nitroaniline can be a starting point. mdpi.com Subsequent diazotization of the resulting aminodibromonitrobenzene, followed by a Sandmeyer-type reaction, could introduce the carboxylic acid group.

Another potential multi-step pathway could involve a halogen-metal exchange reaction. Research on 3-substituted 1,2-dibromo arenes has shown that regioselective halogen-metal exchange using isopropylmagnesium chloride can be achieved, predominantly at the 2-position. organic-chemistry.org This allows for the synthesis of 2-substituted 5-bromobenzoic acids. organic-chemistry.org While not directly applied to this compound in the provided literature, this methodology could be adapted. Starting from a 1,2,4-tribromo-5-nitrobenzene, a selective metal-halogen exchange at the 2-position followed by carboxylation could potentially yield the desired product.

A patent describes a process for producing 2,5-dichloro-3-nitro-benzoic acid by reacting 5-chloro-3-nitro-salicylic acid with an excess of an inorganic acid chloride in the presence of a catalyst, followed by saponification. google.com This highlights a route starting from a salicylic (B10762653) acid derivative. A similar pathway could be envisioned for the bromo-analogue.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is a critical aspect of chemical synthesis to maximize the yield and purity of the desired product while minimizing byproducts and reaction time.

For nitration reactions, key parameters to control include:

Temperature: Nitration is an exothermic reaction, and controlling the temperature is crucial to prevent over-nitration or side reactions. For the nitration of 2,5-dichlorobenzoic acid, the optimal temperature is between 50-60°C. google.com

Concentration of Acids: The ratio of nitric acid to sulfuric acid, as well as the concentration of the sulfuric acid solvent, significantly impacts the reaction rate and the solubility of the product. google.com

Reaction Time: Sufficient reaction time is necessary for the completion of the reaction.

In the case of oxidation reactions, the choice of oxidizing agent, reaction temperature, and pH are important variables. For example, the oxidation of 3,5-dinitrotoluene to 3,5-dinitrobenzoic acid is carried out under specific conditions to achieve a good yield. orgsyn.org

Factorial design experiments are a powerful tool for optimizing reaction parameters. rsc.org This statistical approach allows for the simultaneous investigation of multiple variables (e.g., temperature, reactant ratios, catalyst loading) to identify the optimal conditions for a given reaction. rsc.org

Detailed Analysis of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of this compound in such reactions is dictated by the electronic properties of its substituents. The general mechanism for EAS proceeds through a two-step process. msu.edu The initial and typically rate-determining step involves the attack of an electrophile on the electron-rich π-system of the benzene ring, leading to the formation of a positively charged resonance-stabilized carbocation known as the Wheland intermediate or arenium ion. msu.edulumenlearning.com The second step is a fast deprotonation from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. lumenlearning.comlibretexts.org

In the case of this compound, the benzene ring is substituted with two bromine atoms, a nitro group, and a carboxylic acid group. All three types of substituents are electron-withdrawing and thus deactivate the benzene ring towards electrophilic attack, making it less reactive than benzene itself. vaia.commsu.edu The deactivating nature of these groups stems from their inductive and/or resonance effects, which reduce the electron density of the aromatic ring.

The regioselectivity of further substitution on the this compound ring is directed by the existing substituents. The carboxylic acid and nitro groups are meta-directing, while the bromine atoms are ortho-, para-directing. vaia.commsu.edu However, due to the strong deactivating nature of all substituents, forcing conditions are generally required for electrophilic substitution to occur. The positions for potential electrophilic attack are C4 and C6. The directing effects of the substituents would need to be considered to predict the major product.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data for specific reactions of this compound are not extensively reported in the readily available scientific literature. However, general principles of physical organic chemistry allow for a qualitative understanding.

The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of the substituents on the aromatic ring. For this compound, the presence of four deactivating groups significantly increases the activation energy for the formation of the Wheland intermediate, leading to slow reaction rates. msu.edu

Thermodynamically, the stability of the final products and the reaction intermediates plays a crucial role. While specific enthalpy and entropy values for reactions involving this compound are scarce, studies on related compounds like methyl-nitro-benzoic acids have been conducted to determine their gas-phase formation enthalpies. nih.gov Such data is vital for understanding the thermodynamic favorability of different reaction pathways. nih.gov

Table 1: General Thermodynamic Parameters for Electrophilic Aromatic Substitution

| Parameter | Description | Influence on this compound |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | High due to the presence of multiple deactivating groups. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Dependent on the specific electrophile and reaction conditions. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Expected to be positive or slightly negative under forcing conditions. |

This table presents a qualitative assessment based on general principles of organic chemistry due to the lack of specific experimental data for this compound.

Elucidation of Reaction Intermediates and Transition States

The key reaction intermediate in the electrophilic aromatic substitution of this compound is the Wheland intermediate (arenium ion). lumenlearning.com This intermediate is a resonance-stabilized carbocation, but the presence of electron-withdrawing groups destabilizes it, thus slowing down the reaction rate. The positive charge in the Wheland intermediate is delocalized over the carbon atoms of the ring that are not bonded to the electrophile.

The transition state for the formation of the Wheland intermediate resembles the structure of the intermediate itself, according to the Hammond postulate. Therefore, any factor that stabilizes the Wheland intermediate will also lower the energy of the transition state, leading to a faster reaction. For this compound, the electron-withdrawing substituents destabilize the positively charged intermediate and the corresponding transition state.

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the cumulative effects of the bromo, nitro, and carboxyl substituents.

Reactivity: All four substituents are deactivating. The nitro and carboxyl groups are strongly deactivating due to their electron-withdrawing resonance and inductive effects. The bromine atoms are also deactivating due to their strong inductive electron withdrawal, which outweighs their weaker electron-donating resonance effect. msu.edu Consequently, this compound is expected to be significantly less reactive towards electrophiles than benzene. vaia.comquora.com

Regioselectivity: The directing effects of the substituents determine the position of further substitution.

-COOH (Carboxyl group) at C1: Meta-directing.

-Br (Bromo group) at C2: Ortho-, para-directing.

-NO2 (Nitro group) at C3: Meta-directing.

-Br (Bromo group) at C5: Ortho-, para-directing.

The only available positions for substitution are C4 and C6. The directing influence of the substituents on these positions must be considered to predict the outcome of a reaction.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Type | Directing Effect |

| -COOH | 1 | Deactivating | Meta |

| -Br | 2 | Deactivating | Ortho, Para |

| -NO2 | 3 | Deactivating | Meta |

| -Br | 5 | Deactivating | Ortho, Para |

This table summarizes the expected directing effects based on established principles of substituent effects in electrophilic aromatic substitution.

Application of Computational Chemistry in Mechanistic Elucidation

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to investigate the reaction mechanisms of complex molecules like this compound. Quantum chemical methods, such as density functional theory (DFT), can be employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict reaction kinetics and thermodynamics. nih.gov

For instance, computational studies on benzoic acid have been used to explore the mechanisms of its reactions with various radicals. nih.gov Similar studies on polysubstituted benzenes have provided insights into the influence of multiple substituents on reactivity and regioselectivity. researchgate.net While specific computational studies on this compound are not prominent in the literature, the application of these methods would be invaluable in elucidating its chemical behavior. Such calculations could provide detailed information on bond lengths, charge distributions, and orbital interactions throughout the reaction coordinate, offering a molecular-level understanding of the transformations involving this compound.

Table 3: Commonly Used Computational Methods in Mechanistic Studies

| Method | Acronym | Application |

| Density Functional Theory | DFT | Calculation of electronic structure, reaction energies, and activation barriers. |

| Møller-Plesset Perturbation Theory | MPn | High-accuracy energy calculations, often used as a benchmark. |

| Transition State Theory | TST | Calculation of reaction rate constants from the properties of the transition state. |

This table lists common computational methods that could be applied to study the reaction mechanisms of this compound.

Derivatization and Functionalization Strategies for 2,5 Dibromo 3 Nitrobenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group serves as a primary handle for a variety of chemical transformations, including the formation of esters and amides, decarboxylation to remove the carboxyl group, and reduction to a primary alcohol, which can then undergo further reactions.

Esterification and Amidation Reactions

The conversion of 2,5-dibromo-3-nitrobenzoic acid to its corresponding esters and amides is a fundamental derivatization strategy. These reactions typically proceed via activation of the carboxylic acid.

Esterification: Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common method. dergipark.org.tr For nitro-substituted benzoic acids, this method has been shown to be effective. google.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. The use of microwave irradiation has also been demonstrated to accelerate the esterification of substituted benzoic acids. usm.my

Amidation: The formation of amides from this compound generally requires the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acyl chloride, which readily reacts with primary or secondary amines to form the desired amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct reaction between the carboxylic acid and an amine.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2,5-dibromo-3-nitrobenzoate |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Primary or Secondary Amine | N-substituted 2,5-dibromo-3-nitrobenzamide |

| Amidation (Direct Coupling) | Primary or Secondary Amine, Coupling Agent (e.g., DCC) | N-substituted 2,5-dibromo-3-nitrobenzamide |

Decarboxylation Pathways and Products

The removal of the carboxylic acid group via decarboxylation opens up another avenue for functionalization, leading to the formation of 1,4-dibromo-2-nitrobenzene. Due to the presence of the electron-withdrawing nitro group, this compound is considered an electron-deficient benzoic acid, which influences the conditions required for decarboxylation.

While thermal decarboxylation of aromatic carboxylic acids often requires high temperatures, several catalytic methods have been developed for electron-deficient systems. nih.gov Copper-catalyzed decarboxylation reactions, for instance, have been shown to be effective for a range of benzoic acids. d-nb.info More recently, photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then be trapped or undergo further reactions. rsc.org These methods could potentially be applied to this compound to yield 1,4-dibromo-2-nitrobenzene.

| Decarboxylation Method | General Conditions | Potential Product |

| Thermal | High Temperature | 1,4-dibromo-2-nitrobenzene |

| Copper-Catalyzed | Copper Catalyst, Heat | 1,4-dibromo-2-nitrobenzene |

| Photoredox Catalysis | Photocatalyst, Light | 1,4-dibromo-2-nitrobenzene |

Reduction of the Carboxylic Acid to Alcohol and Subsequent Transformations

The carboxylic acid functionality can be selectively reduced to a primary alcohol, yielding (2,5-dibromo-3-nitrophenyl)methanol. This transformation is typically achieved using strong reducing agents that can reduce carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. sorumatik.co The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that while LiAlH₄ can reduce nitroarenes, the reduction of the carboxylic acid is often faster, allowing for selective transformation under controlled conditions. stackexchange.com Borane-THF complex (BH₃·THF) is another effective reagent for the reduction of carboxylic acids in the presence of nitro groups. stackexchange.com

The resulting benzyl (B1604629) alcohol, (2,5-dibromo-3-nitrophenyl)methanol, is a versatile intermediate that can undergo a range of subsequent reactions, such as oxidation back to the aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution reactions.

| Reduction Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | (2,5-dibromo-3-nitrophenyl)methanol |

| Borane-THF Complex (BH₃·THF) | Anhydrous THF | (2,5-dibromo-3-nitrophenyl)methanol |

Reactions Involving the Nitro Group

The nitro group is a key functionality that can be selectively reduced to an amine or can act as an activating group for nucleophilic aromatic substitution.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group to an amino group, yielding 2,5-dibromo-3-aminobenzoic acid, is a crucial transformation that significantly alters the electronic properties of the aromatic ring. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a variety of reactions such as diazotization and coupling.

Several methods are available for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups like halogens and carboxylic acids. wikipedia.org Common and effective methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride in hydrochloric acid. niscpr.res.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed, although care must be taken to avoid dehalogenation. wikipedia.org A study has also shown that hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively reduce aromatic nitro compounds at room temperature. niscpr.res.in

| Reducing Agent | Reaction Conditions | Product |

| Iron (Fe) / Acetic Acid or HCl | Heat | 2,5-dibromo-3-aminobenzoic acid |

| Tin(II) Chloride (SnCl₂) / HCl | Heat | 2,5-dibromo-3-aminobenzoic acid |

| Hydrazine Glyoxylate / Zn or Mg | Room Temperature | 2,5-dibromo-3-aminobenzoic acid |

| Catalytic Hydrogenation (H₂) | Pd/C, H₂ pressure | 2,5-dibromo-3-aminobenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the bromine atoms. The position of the nitro group is critical in determining the feasibility and regioselectivity of the substitution.

In this compound, the nitro group is ortho to the bromine at the 2-position and para to the bromine at the 5-position. Both ortho and para positions relative to a nitro group are activated towards nucleophilic attack. masterorganicchemistry.com The attack of a nucleophile at either of these positions leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group. youtube.com

The relative reactivity of the two bromine atoms will depend on a combination of electronic and steric factors. The bromine at the 2-position is sterically hindered by the adjacent carboxylic acid and nitro groups. The bromine at the 5-position is less sterically hindered. Therefore, nucleophilic attack is more likely to occur at the 5-position. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace the bromine atom. niscpr.res.in The outcome of the reaction will also be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

| Nucleophile | Potential Product (Substitution at C-5) |

| Alkoxide (e.g., CH₃O⁻) | 2-bromo-5-methoxy-3-nitrobenzoic acid |

| Amine (e.g., RNH₂) | 2-bromo-5-(alkylamino)-3-nitrobenzoic acid |

| Thiolate (e.g., RS⁻) | 2-bromo-5-(alkylthio)-3-nitrobenzoic acid |

Reactivity at the Bromine Substituents

The two bromine atoms at the C2 and C5 positions of this compound are the primary sites for introducing molecular diversity. Their differential reactivity can be exploited to achieve selective and sequential modifications.

Halogen-Metal Exchange and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic species, which can then be trapped by various electrophiles. In the context of di- and tri-substituted bromoarenes, the regioselectivity of this exchange is a critical consideration. Studies on related 3-substituted 1,2-dibromoarenes have shown that the exchange predominantly occurs at the bromine atom positioned between two substituents due to ortho-directing effects and stabilization of the resulting metalated species. For this compound, this would suggest a preference for the exchange at the C2-bromine atom, which is situated between the carboxylic acid and nitro groups.

The resulting aryllithium or aryl-Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. This two-step sequence allows for the installation of alkyl, carbonyl, and other functionalities with high precision.

Table 1: Potential Electrophilic Trapping Reactions Following Halogen-Metal Exchange

| Electrophile | Introduced Functional Group |

| Alkyl halides (R-X) | Alkyl (R) |

| Aldehydes (RCHO) | Hydroxymethyl (-CH(OH)R) |

| Ketones (R₂CO) | Hydroxyalkyl (-C(OH)R₂) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Isocyanates (R-NCO) | Amide (-CONH-R) |

| Disulfides (R-S-S-R) | Thioether (-SR) |

This strategy provides a reliable method for the regioselective introduction of a single substituent at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations makes this compound an excellent substrate for such reactions.

The Suzuki-Miyaura coupling , which joins an organoboron reagent with an organic halide, is a versatile method for creating biaryl structures. The reaction of this compound with various arylboronic acids can lead to the formation of mono- or diarylated products, depending on the reaction conditions. The electronic and steric properties of the boronic acid, as well as the choice of palladium catalyst and ligands, can influence the regioselectivity of the coupling. For instance, in a related system, the Suzuki coupling of 2,5-dibromo-4-nitro-acetanilide was utilized to synthesize a biaryl system, highlighting the feasibility of this transformation on similarly substituted rings.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials. The coupling of this compound with various alkynes can be controlled to yield either the mono- or bis-alkynylated product.

The Heck reaction , involving the coupling of an aryl halide with an alkene, provides a direct route to substituted alkenes. This reaction allows for the introduction of vinyl groups onto the aromatic core of this compound, further expanding its synthetic utility.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | Substituted biaryls |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Arylalkynes |

| Heck | Alkene (CH₂=CHR) | C-C (Aryl-Vinyl) | Arylalkenes |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Arylamines |

| Ullmann | Alcohol (ROH) or Thiol (RSH) | C-O or C-S | Aryl ethers or thioethers |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals such as copper and nickel can also catalyze important cross-coupling reactions. The Ullmann condensation , traditionally a copper-catalyzed reaction, is used to form carbon-oxygen and carbon-sulfur bonds, enabling the synthesis of aryl ethers and thioethers, respectively. Nickel catalysts are also gaining prominence for their ability to catalyze cross-coupling reactions, sometimes with different reactivity profiles compared to palladium.

Sequential and Orthogonal Functionalization Strategies

A key advantage of a di-halogenated substrate like this compound is the potential for sequential functionalization. By carefully selecting reaction conditions and catalysts, it is possible to selectively react one bromine atom while leaving the other intact for a subsequent transformation. This orthogonal reactivity is crucial for the controlled, stepwise construction of complex molecules.

For example, the greater reactivity of the C-Br bond at the 2-position, influenced by the adjacent electron-withdrawing groups, might allow for a selective initial reaction at this site. A Suzuki coupling could be performed under mild conditions to introduce an aryl group at C2. The remaining bromine at C5 could then be subjected to a different type of coupling, such as a Sonogashira or Buchwald-Hartwig amination, under more forcing conditions. This sequential approach allows for the programmed introduction of different functionalities at specific positions on the aromatic ring, a strategy of immense value in the synthesis of targeted molecules for various applications.

Advanced Spectroscopic and Structural Characterization Studies of 2,5 Dibromo 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and environment of atoms.

While specific, peer-reviewed spectral assignments for 2,5-dibromo-3-nitrobenzoic acid are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons, H-4 and H-6. These protons are in different chemical environments and would appear as doublets due to coupling with each other. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its visibility can depend on the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected at the most downfield position (typically 165-175 ppm). The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents (–Br, –NO₂, and –COOH). The carbons directly bonded to the bromine atoms (C-2 and C-5) and the nitro group (C-3) would be significantly affected.

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons they are directly attached to, allowing for the definitive assignment of C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary (non-protonated) carbons by observing correlations from H-4 and H-6 to C-2, C-3, C-5, and the carboxylic carbon.

As this compound is an achiral molecule, it does not possess stereoisomers, and therefore, the elucidation of stereochemistry in this context refers to the confirmation of the defined substitution pattern on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on chemical structure; actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-4 | 8.0 - 8.3 (d) | C-1 (C-COOH) | 130 - 135 |

| H-6 | 8.2 - 8.5 (d) | C-2 (C-Br) | 120 - 125 |

| -COOH | >10 (s, br) | C-3 (C-NO₂) | 148 - 153 |

| C-4 | 135 - 140 | ||

| C-5 (C-Br) | 115 - 120 | ||

| C-6 | 138 - 142 | ||

| C=O | 165 - 170 |

The conformation of this compound in solution is primarily determined by the rotation around two key single bonds: the C1–C(OOH) bond and the C3–NO₂ bond. The steric hindrance caused by the bulky bromine atom at the C-2 position likely influences the preferred orientation of the adjacent carboxylic acid group. Similarly, the nitro group at C-3 may experience restricted rotation.

Single-Crystal X-ray Diffraction for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in major crystallographic databases, analysis of closely related structures, such as 2-nitrobenzoic acid, provides a strong basis for predicting its solid-state architecture. nih.govresearchgate.net

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. mdpi.com The most significant of these is the hydrogen bonding involving the carboxylic acid group. It is highly probable that the molecules would form centrosymmetric dimers, where two molecules are linked by a pair of strong O–H···O hydrogen bonds between their carboxylic acid moieties. nih.govresearchgate.net This is a very common and stable motif for carboxylic acids in the solid state.

Beyond this primary interaction, other forces would also play a role:

Halogen Bonding: The bromine atoms could act as halogen bond donors, interacting with the oxygen atoms of the nitro or carboxyl groups of neighboring molecules (Br···O).

π–π Stacking: The electron-deficient aromatic rings, influenced by the electron-withdrawing nitro group, could stack with adjacent rings to maximize electrostatic interactions.

These combined interactions would lead to a highly ordered, three-dimensional supramolecular architecture.

The determination of absolute configuration is a crystallographic analysis applicable only to chiral molecules, which are non-superimposable on their mirror images. This compound is an achiral molecule as it possesses a plane of symmetry (the plane of the benzene ring). Therefore, it does not exist as enantiomers, and the concept of absolute configuration is not applicable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio.

For this compound, the molecular formula is C₇H₃Br₂NO₄. nih.gov HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated value. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M]⁺˙, [M-H]⁻, or other adducts, with three peaks in an approximate 1:2:1 intensity ratio.

Table 2: High-Resolution Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Br₂NO₄ | nih.gov |

| Calculated Monoisotopic Mass | 322.84288 Da | nih.gov |

In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. While experimental fragmentation data for this specific compound is not available, expected fragmentation pathways for a related compound, 2-bromo-3-nitrobenzoic acid, can be informative. nih.gov Common fragmentation pathways in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely include the sequential loss of small, stable groups.

Table 3: Plausible Mass Fragmentation Pathways for this compound Based on common fragmentation of related aromatic nitro- and bromo- compounds.

| Loss from Molecular Ion | Fragment | Description |

|---|---|---|

| -OH | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| -NO₂ | [M-NO₂]⁺ | Loss of a nitro group. |

| -COOH | [M-COOH]⁺ | Loss of the carboxyl group. |

| -Br | [M-Br]⁺ | Loss of a bromine radical. |

Vibrational Spectroscopy for Functional Group Identification and Electronic Structure Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the functional groups present and offer insights into the electronic structure of the molecule by analyzing the vibrational modes of its constituent atoms.

In the analysis of this compound, the FT-IR and Raman spectra are characterized by absorption bands and scattering peaks corresponding to the specific vibrational frequencies of its functional groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the carbon-bromine (C-Br) bonds, as well as the vibrations of the substituted benzene ring.

Carboxylic Acid Group (-COOH):

The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the FT-IR spectrum, often in the range of 3400-2400 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid moieties.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum, expected to appear in the region of 1728-1680 cm⁻¹. The exact position is sensitive to the electronic environment; the presence of electron-withdrawing groups like nitro and bromine on the aromatic ring can shift this frequency. An FT-IR spectrum of 2,5-dibromobenzoic acid showed the C=O stretching vibration at 1728 cm⁻¹. researchgate.net

Nitro Group (-NO₂):

The nitro group exhibits two characteristic stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches.

The asymmetric stretch is typically found in the 1560-1520 cm⁻¹ region and is usually very strong in the IR spectrum.

The symmetric stretch appears in the 1360-1330 cm⁻¹ range. scirp.org The presence and position of these bands are definitive evidence for the nitro substituent.

Aromatic Ring and C-Br Vibrations:

The aromatic ring itself gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. scirp.org C=C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. scirp.org

The C-Br stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum, typically between 700 and 500 cm⁻¹. The precise positions of these bands can help confirm the substitution pattern on the benzene ring.

The electronic structure of the molecule is significantly influenced by the substituents. The nitro group is a strong electron-withdrawing group, while the bromine atoms are also electron-withdrawing through induction but can be weakly donating through resonance. This interplay affects the electron density distribution in the benzene ring and influences the force constants of the various bonds, leading to shifts in their vibrational frequencies. Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to confirm spectral assignments and provide a deeper understanding of the molecule's structure. scirp.orgresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3400 - 2400 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1728 - 1680 | FT-IR, Raman |

| Nitro Group | Asymmetric stretch (ν_as) | 1560 - 1520 | FT-IR |

| Nitro Group | Symmetric stretch (ν_s) | 1360 - 1330 | FT-IR, Raman |

| Aromatic Ring | C-H stretch | > 3000 | FT-IR, Raman |

| Aromatic Ring | C=C stretch | 1600 - 1450 | FT-IR, Raman |

| Carbon-Halogen | C-Br stretch | 700 - 500 | FT-IR, Raman |

Note: The expected wavenumber ranges are based on typical values for these functional groups in similar aromatic compounds. Specific values for this compound may vary.

Advanced Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for assessing its purity and for separating it from reaction byproducts and positional isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used.

Mobile Phase: The mobile phase consists of a polar solvent mixture, usually a combination of water or an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A common method for separating 2,5-dibromo-benzoic acid uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For applications requiring a volatile buffer, such as LC-MS, formic acid can be used instead of phosphoric acid. sielc.com

Detection: A UV detector is highly effective, as the aromatic ring and nitro group are strong chromophores, allowing for sensitive detection.

This technique is crucial for determining the purity of a synthesized batch by quantifying the main peak area relative to any impurity peaks. It is also powerful for separating positional isomers, which often have slightly different polarities and thus different retention times under optimized conditions. The scalability of HPLC methods allows for their use in preparative separations to isolate pure compounds for further study. sielc.com

Gas Chromatography (GC): Standard GC analysis of carboxylic acids can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and resolution. Therefore, a derivatization step is often necessary before analysis.

Derivatization: The carboxylic acid group is typically converted into a more volatile ester, for example, a methyl ester. nist.gov This can be achieved by reacting the acid with an appropriate agent like diazomethane (B1218177) or by using an acidic methanol solution. Another approach involves derivatization with pentafluorobenzyl bromide, which creates a derivative highly sensitive to electron-capture detection (ECD). nih.gov

Analysis: The resulting ester is then analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS is particularly powerful as it provides not only retention time data for purity assessment but also mass spectra that can confirm the identity of the compound and its impurities. nih.govnih.gov

The choice between HPLC and GC depends on the specific analytical goal. HPLC is generally preferred for routine purity checks of the acid itself, while GC (with derivatization) is a valuable tool for analyzing complex mixtures or when mass spectral data is required for definitive identification of byproducts.

Table 2: Typical Chromatographic Methods for Analysis of Substituted Benzoic Acids

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Derivatization | Detector |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, Newcrom R1) | Acetonitrile / Water / Acid (e.g., H₃PO₄ or Formic Acid) | Not required | UV-Vis |

| GC | Nonpolar or intermediate polarity capillary (e.g., DB-5) | Helium or Hydrogen | Required (e.g., esterification to methyl ester) | FID, MS |

Theoretical and Computational Chemistry Investigations on 2,5 Dibromo 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Detailed quantum chemical calculations on 2,5-dibromo-3-nitrobenzoic acid are not readily found in the existing literature. Typically, such studies would employ methods like Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations would provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions. Without dedicated studies, specific values for these properties remain undetermined.

Prediction of Reactivity, Regioselectivity, and Reaction Energetics

The prediction of reactivity, regioselectivity, and reaction energetics for this compound through computational means is another area ripe for investigation. Computational models could be used to generate molecular electrostatic potential (MEP) maps, which would visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, the calculation of reaction pathways and transition states for various potential reactions would offer a quantitative understanding of the compound's reactivity and the selectivity of its transformations. For instance, the presence of two bromine atoms and a nitro group on the benzoic acid scaffold suggests a complex interplay of electronic and steric effects that would govern its reactions, which computational studies could elucidate.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, particularly the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring, is a key determinant of its physical and chemical properties. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. This would allow for the identification of the global minimum energy conformation and other low-energy conformers, as well as the energy barriers between them. Such an energy landscape is fundamental for understanding the molecule's behavior in different phases and its ability to interact with other molecules.

Molecular Dynamics Simulations in Various Environments

To understand the behavior of this compound in a condensed phase, such as in a solvent or within a biological system, molecular dynamics (MD) simulations would be invaluable. MD simulations can provide a dynamic picture of the molecule's interactions with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions. By simulating the system over time, researchers can study its solvation dynamics, diffusion, and how its conformation changes in response to the environment. This information is critical for predicting its solubility, stability, and transport properties.

In Silico Design and Prediction of Novel Derivatives and Their Properties

The scaffold of this compound presents numerous opportunities for the in silico design of novel derivatives with tailored properties. By computationally modifying the functional groups—for example, by replacing the bromine atoms with other halogens or functional groups, or by altering the position of the nitro group—it is possible to systematically explore the chemical space around this molecule. Quantum chemical calculations and quantitative structure-activity relationship (QSAR) models could then be used to predict the properties of these hypothetical derivatives, such as their electronic, optical, or biological activities. This approach can significantly accelerate the discovery of new molecules with desired functionalities, although specific in silico studies on derivatives of this compound are not currently available in the literature.

Applications of 2,5 Dibromo 3 Nitrobenzoic Acid As a Precursor in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

The unique arrangement of reactive sites on the 2,5-dibromo-3-nitrobenzoic acid molecule allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of intricate organic structures.

Synthesis of Heterocyclic Compounds

While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in peer-reviewed literature, its structure contains all the necessary components for such transformations. The nitro group can be readily reduced to an amine, which can then react with the adjacent carboxylic acid group (or a derivative) to form a seven-membered lactam ring. Alternatively, the amine could be used as a handle for building various fused heterocyclic systems, a common strategy in medicinal chemistry. researchgate.net The bromine atoms also provide sites for further functionalization or intramolecular cyclization reactions through metal-catalyzed cross-coupling processes. General methodologies in heterocyclic synthesis often utilize precursors with similar functionalities, such as nitroalkenes, to construct a wide array of nitrogen- and oxygen-containing rings. researchgate.net

Precursor for Ligands in Coordination Chemistry

Nitrobenzoic acids and their derivatives are well-established as versatile ligands in coordination chemistry. mdpi.comnih.gov this compound can act as a ligand, typically coordinating to metal centers through its carboxylate group. mdpi.comresearchgate.net The carboxylate can exhibit various coordination modes, including monodentate, bidentate, and bridging, which allows for the formation of diverse metal complexes with different structural architectures. mdpi.com

The electronic properties of the ligand are significantly influenced by the strongly electron-withdrawing nitro and bromo substituents. These groups decrease the electron density on the aromatic ring and the carboxylate, which in turn affects the strength and nature of the metal-ligand bond. This modulation of electronic properties is crucial for tuning the catalytic activity, photoluminescence, or magnetic properties of the resulting coordination complexes. mdpi.com

Intermediate in the Development of Functional Organic Materials

The rigidity and multifunctionality of this compound make it a promising intermediate for the synthesis of advanced organic materials with tailored properties.

Monomer in Polymer Chemistry

The structure of this compound is well-suited for its use as a monomer in the synthesis of specialized polymers. Its rigid aromatic core can impart thermal stability and mechanical robustness to a polymer backbone. The presence of multiple reactive sites—the carboxylic acid and two bromine atoms—allows it to be incorporated into polymeric structures through various polymerization reactions, such as condensation polymerization or cross-coupling reactions. Notably, commercial suppliers categorize it as a potential monomer for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. In this context, the defined geometry of the molecule would be critical for creating well-defined porous networks.

Synthesis of Dyes and Pigments

Aromatic nitro compounds and brominated aromatics are historically significant precursors in the synthesis of dyes and pigments. For instance, the famous ancient pigment Tyrian purple is 6,6'-dibromoindigo, and its syntheses often involve starting materials like brominated nitroanilines. nih.govresearchgate.net Although direct synthesis of a specific dye from this compound is not prominently reported, its chemical makeup suggests its potential in this area. The combination of the aromatic ring (a chromophore) and the nitro group (an auxochrome-modifying group) are fundamental features for creating colored organic molecules. The bromine atoms could be used to further modify the color and properties, such as lightfastness or solubility, of a potential dye molecule.

Role in Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

This compound is an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures. nih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, and rigid carboxylic acids are among the most common linkers used. nih.gov The carboxylic acid group on the molecule can coordinate to metal centers, while the rigid benzene (B151609) ring ensures a well-defined directionality, leading to the formation of porous, three-dimensional networks.

Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly used as a tool in crystal engineering and supramolecular assembly to direct the formation of specific architectures. The interplay between the coordination bonds from the carboxylate, hydrogen bonding, and halogen bonding could lead to the creation of complex and functional supramolecular systems.

Synthetic Utility in Agrochemical Development (General Chemical Applications)

This compound belongs to the class of halogenated nitrobenzoic acids, a group of compounds recognized for their utility as synthons, or building blocks, in the development of agrochemicals. The specific arrangement of the bromo, nitro, and carboxylic acid functional groups on the benzene ring makes it a versatile precursor for creating more complex molecules with potential biological activity. While specific, commercialized agrochemicals derived directly from this compound are not widely documented in publicly available literature, the synthetic pathways established for its close structural analogs provide a clear indication of its potential applications.

The synthetic utility of this scaffold is powerfully illustrated by its chlorinated analog, 2,5-dichloro-3-nitrobenzoic acid. This compound is a known herbicide and, more importantly, serves as a key intermediate in the synthesis of 3-amino-2,5-dichlorobenzoic acid. This transformation, which involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂), is a fundamental reaction that underscores the value of the nitro-substituted scaffold.

The resulting compound, 3-amino-2,5-dichlorobenzoic acid, was commercialized as the selective herbicide Chloramben (Amiben). It was widely used for pre-emergence control of broadleaf weeds and grasses in various crops. The entire process hinges on the presence and reactivity of the functional groups on the initial molecule, which are mirrored in this compound.

The key chemical transformations that highlight the synthetic potential of this compound in an agrochemical context include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents, such as iron powder in the presence of an acid. This creates an aniline (B41778) derivative, a common structural motif in many biologically active compounds.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides. This allows for the attachment of different molecular fragments, enabling the fine-tuning of properties like solubility, uptake by plants, and biological efficacy.

Displacement of Bromo-Substituents: While the bromine atoms are generally stable, they can potentially be replaced or used in cross-coupling reactions under specific conditions to build more complex carbon skeletons, further diversifying the range of possible derivatives.

The table below outlines the structural comparison between this compound and its herbicidal chlorinated analog, illustrating the basis for its potential as an agrochemical precursor.

Table 1: Structural Comparison of Halogenated Nitrobenzoic Acids

| Compound Name | Molecular Formula | Structure | Role in Agrochemicals |

|---|---|---|---|

| This compound | C₇H₃Br₂NO₄ |  |

Potential Precursor |

The synthetic pathway from the chlorinated precursor to the active herbicide is a well-established example of the utility of this class of molecules.

Table 2: Synthetic Transformation of a Halogenated Nitrobenzoic Acid Analog to a Commercial Herbicide

| Precursor | Reaction Type | Product | Commercial Name |

|---|

Based on these established chemical principles and the precedent set by its close analog, this compound holds significant potential as a valuable intermediate in the discovery and development of new agrochemicals. The functional groups it possesses provide multiple reactive sites for the synthesis of a diverse library of compounds for screening and optimization of herbicidal, fungicidal, or insecticidal activity.

Challenges and Future Research Directions for 2,5 Dibromo 3 Nitrobenzoic Acid

Addressing Synthetic Efficiency and Scalability for Industrial Relevance

The transition of a chemical compound from a laboratory reagent to an industrial feedstock hinges on the development of efficient, cost-effective, and scalable synthetic processes. For 2,5-dibromo-3-nitrobenzoic acid, traditional multi-step syntheses, which may be suitable for lab-scale quantities, often present challenges for large-scale production. These challenges include managing reaction conditions, dealing with hazardous reagents, and minimizing waste streams.

Industrial synthesis of substituted benzoic acids often involves the oxidation of the corresponding toluenes. researchgate.net However, the synthesis of a polysubstituted derivative like this compound requires a more nuanced, multi-step approach involving nitration and bromination. The order of these electrophilic substitution reactions is critical to achieving the desired isomer. smolecule.com For instance, the synthesis of a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, has been successfully scaled by first nitrating 2-chloro-4-fluorobenzotrichloride (B1592118) and then hydrolyzing the trichloromethyl group to a carboxylic acid. googleapis.com This process highlights key considerations for industrial scale-up, such as precise temperature control (80-100°C), reaction time (several hours), and product isolation techniques to achieve high purity and yield (91% molar yield). googleapis.com

Future research in this area should target the development of continuous flow processes. Continuous manufacturing can offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and higher consistency. scispace.com A continuous oxidation process using oxygen as a green reagent has been proposed for substituted benzoic acids, which minimizes waste and enhances safety by reducing the risk of explosion associated with high oxygen concentrations in batch reactors. scispace.com Furthermore, exploring solvent-free reaction conditions, as demonstrated in the synthesis of other benzoic acids using catalysts like TBHP/oxone and FeCl3, could significantly improve the environmental footprint and cost-effectiveness of the synthesis. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The this compound molecule is adorned with multiple reactive sites: two bromine atoms, a nitro group, and a carboxylic acid. This polyfunctionality offers a rich playground for exploring novel chemical transformations. The bromine atoms are particularly amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. smolecule.comresearchgate.net The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent nitro and carboxyl groups, could be exploited for regioselective functionalization. Research into the regioselective cross-coupling of polyhalogenated compounds is an active field, and these principles can be directly applied to this molecule. thieme-connect.de

The use of unconventional energy sources like microwave (MW) irradiation and ultrasound can accelerate reactions and sometimes lead to different product selectivities compared to conventional heating. researchgate.netmdpi.com These techniques fulfill green chemistry principles by reducing reaction times and energy consumption. mdpi.com For example, MW-assisted Suzuki reactions have been shown to produce biaryl compounds in high yields and short timeframes. researchgate.netmdpi.com

Beyond cross-coupling, the other functional groups offer avenues for unique transformations. The nitro group can be reduced to an amine, opening up a vast array of subsequent reactions, such as diazotization or amide bond formation. The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be used to direct ortho-lithiation. A particularly interesting transformation for aryl bromides is their conversion to a carboxylic acid via the formation of a Grignard reagent followed by reaction with carbon dioxide, a method that could potentially be applied selectively if one bromine could be differentiated from the other. youtube.com

Integration into More Complex Molecular Architectures and Systems

As a highly functionalized building block, this compound holds significant promise for the synthesis of complex molecular architectures. Its rigid benzene (B151609) core and multiple points for modification make it an ideal scaffold for constructing pharmaceuticals, agrochemicals, and materials with tailored properties. Related brominated and nitrated aromatic compounds are already used as key intermediates in the synthesis of more complex molecules. smolecule.com For example, 2-amino-3,5-dibromobenzaldehyde, a compound with a similar substitution pattern, is a crucial intermediate in the production of the mucolytic drug Ambroxol. google.com

The sequential and selective functionalization of the bromine atoms via orthogonal coupling strategies could allow for the programmed construction of complex unsymmetrical biaryls or polyaryls. The nitro and carboxyl groups can then be used as synthetic handles to introduce further diversity or to attach the scaffold to a larger molecular system, such as a polymer or a biological probe. Derivatives of aminobenzoic acids (obtainable via reduction of the nitro group) are widely applied in the synthesis of dyes, plant growth regulators, and pharmaceuticals. mdpi.com The integration of this building block into such systems could lead to novel materials with unique photophysical, electronic, or biological properties.

Development of Sustainable and Eco-Friendly Synthetic and Application Pathways

The future of chemical manufacturing is inextricably linked to the principles of green and sustainable chemistry. For this compound, this entails developing eco-friendly synthetic routes and ensuring its applications are environmentally benign. A significant area of research is the replacement of harsh, stoichiometric reagents with catalytic, greener alternatives. For instance, an eco-friendly bromination process has been developed for other aromatic compounds using a solid brominating reagent composed of alkali metal bromide and bromate (B103136) salts in water at ambient temperature. google.com This avoids the use of hazardous elemental bromine.

Biocatalysis represents another promising frontier for the sustainable production of benzoic acid derivatives. researchgate.net While direct biosynthesis of this compound is unlikely, enzymatic processes could be developed for specific steps, or the entire synthesis could be re-engineered to start from renewable feedstocks. There is substantial research into the sustainable bioproduction of aminobenzoic acids from renewable sources via the shikimate pathway, which could become a viable route for producing precursors to the target molecule. mdpi.com

Q & A

Basic: What are common synthetic routes for 2,5-dibromo-3-nitrobenzoic acid?

Methodological Answer:

Synthesis typically involves sequential halogenation and nitration. For example:

Bromination : Start with benzoic acid derivatives. Bromine (Br₂) or electrophilic brominating agents (e.g., NBS) can introduce bromine at positions 2 and 2. Directing effects of the carboxylic acid group influence regioselectivity.

Nitration : Use mixed acid (HNO₃/H₂SO₄) to introduce a nitro group at position 3. Monitor reaction temperature (0–5°C) to avoid over-nitration.

Purification : Recrystallize using ethanol/water mixtures or dichloromethane/hexane systems.

Reference: Similar strategies are adapted from halogenation-nitration sequences for difluorobenzoic acids and nitrobenzoic acid derivatives .

Basic: How can researchers safely handle this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers away from reducing agents or heat sources. Store at 2–8°C for long-term stability.

- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and administer oxygen if needed.

Reference: Safety protocols align with GHS classifications for nitrobenzoic acids (H302, H315, H319) .

Advanced: How to resolve contradictions in NMR data for brominated nitrobenzoic acids?

Methodological Answer:

Contradictions often arise due to:

- Spin-spin coupling between adjacent bromine and nitro groups.

- Solvent effects altering chemical shifts.

Steps :

Use heteronuclear NMR (¹H-¹³C HSQC, HMBC) to assign signals unambiguously.

Compare experimental data with computational predictions (DFT or ab initio calculations).

Validate with X-ray crystallography if crystalline samples are obtainable.

Reference: Structural ambiguity resolution methods are adapted from 3,5-dibromobenzoic acid studies and reliability-checking frameworks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (600–800 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and substituent effects.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 322.85 for C₇H₃Br₂NO₄⁻).

Reference: Techniques are standardized for bromo-nitro aromatic acids .

Advanced: How to analyze regioselectivity in the nitration of dibromobenzoic acids?

Methodological Answer:

Computational Modeling : Use Gaussian or ORCA to calculate electrostatic potential maps and predict electrophilic attack sites.

Isotopic Labeling : Synthesize deuterated analogs to track substituent directing effects.

Competitive Experiments : Compare yields of nitration products under varying conditions (e.g., solvent polarity, temperature).

Reference: Regioselectivity analysis parallels methods for trifluoromethylbenzoic acids .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

- pH Stability : Test solubility and degradation in acidic (pH 2–4) and basic (pH 8–10) buffers via HPLC.

- Light Sensitivity : Conduct accelerated UV exposure studies (λ = 254–365 nm) to detect photodegradation.

Reference: Stability protocols align with nitrobenzoic acid storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.